4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide
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Overview
Description
4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2S/c1-5-22(6-2)19(24)16-13(4)15(11-20)18(25-16)21-17(23)14-9-7-12(3)8-10-14/h7-10H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
HXPNHRRNMABFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C |
Origin of Product |
United States |
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